(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. It features a benzofuran backbone with an acrylamide functional group and a chlorophenyl substituent, making it of interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is and it has a molecular weight of approximately 344.77 g/mol.
The compound is classified under several categories, including:
The synthesis of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can be approached through several methods, typically involving the following steps:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can be visualized as follows:
InChI=1S/C18H15ClN2O3/c19-14-8-6-13(7-9-14)28-15(22)17-12(21)5-4-11(20)10-18(17)23/h4-10H,11H2,(H,20,22)
ClC1=CC=CC=C1C(=O)N/C(=C/N2C=CC=C2O)=O
This data provides insight into the compound's connectivity and potential reactivity.
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide may undergo several chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its efficacy and safety profile.
Relevant analyses such as melting point determination, solubility tests, and stability assessments under various conditions are essential for characterizing this compound.
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has potential applications in:
The exploration of these applications requires further research into its biological activity, safety profile, and therapeutic potential.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5